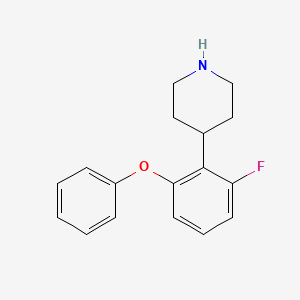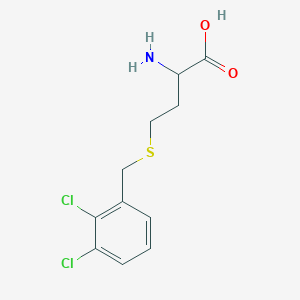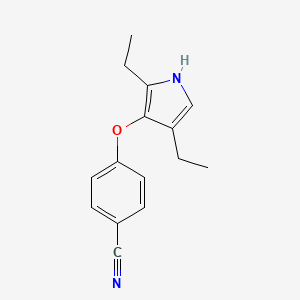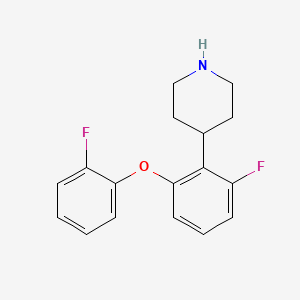
4-(2-Fluoro-6-phenoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluoro-6-phenoxyphenyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The incorporation of fluorine atoms into piperidine derivatives is common in drug design due to the unique properties fluorine imparts, such as increased metabolic stability and modification of critical properties like pKa .
Preparation Methods
The synthesis of 4-(2-fluoro-6-phenoxyphenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluoro-6-phenoxyphenyl bromide, is prepared through halogenation of the corresponding phenol.
Suzuki–Miyaura Coupling: The aryl halide is then coupled with piperidine-4-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(2-fluoro-6-phenoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-fluoro-6-phenoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of materials with specific properties, such as increased stability or altered electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-6-phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Fluorinated piperidines can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular activity.
Comparison with Similar Compounds
4-(2-fluoro-6-phenoxyphenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:
4-(2-fluorophenoxy)piperidine: Similar in structure but lacks the additional phenyl group, leading to different chemical and biological properties.
3-fluoropiperidine: Another fluorinated piperidine derivative with different conformational preferences and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-(2-fluoro-6-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H18FNO/c18-15-7-4-8-16(20-14-5-2-1-3-6-14)17(15)13-9-11-19-12-10-13/h1-8,13,19H,9-12H2 |
InChI Key |
PTVWULKTBHSTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=C2F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)








